![molecular formula C20H21N7O2 B12386795 6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)

6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

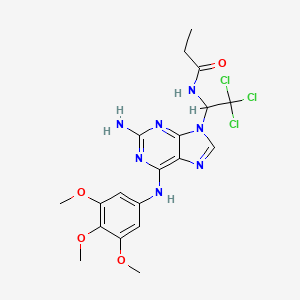

CC214-1 is a compound known for its potential anticancer activity. It functions as an inhibitor of the mammalian target of rapamycin (mTOR), a protein kinase that plays a crucial role in regulating cell growth, proliferation, motility, and survival. CC214-1 is particularly noted for its ability to induce autophagy, a process that helps cells remove damaged components .

Métodos De Preparación

The synthesis of CC214-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of specific bonds and functional groups .

Análisis De Reacciones Químicas

CC214-1 undergoes various chemical reactions, primarily involving its role as an mTOR inhibitor. It can inhibit mTORC1 and mTORC2 signaling pathways, which are crucial for cell growth and proliferation. The compound is known to induce autophagy by lipidating LC3B-I to LC3B-II subtype . Common reagents used in these reactions include rapamycin and other mTOR inhibitors, which synergize with CC214-1 to enhance its inhibitory effects .

Aplicaciones Científicas De Investigación

CC214-1 has a wide range of applications in scientific research, particularly in the fields of cancer biology and pharmacology. It is used as an in vitro tool compound to explore the biology of mTOR kinases. The compound has shown efficacy in inhibiting the growth of glioblastomas, a type of brain tumor, by blocking mTORC1 and mTORC2 signaling pathways . Additionally, CC214-1 is used in studies related to autophagy, protein translation, and T-cell activation .

Mecanismo De Acción

CC214-1 exerts its effects by inhibiting the mTOR kinase, which is involved in various cellular processes. The compound binds to the mTOR kinase, preventing its activation and subsequent signaling through the mTORC1 and mTORC2 pathways. This inhibition leads to reduced cell growth and proliferation, induction of autophagy, and increased sensitivity to cell death in cancer cells . The molecular targets of CC214-1 include the mTOR kinase and its downstream effectors, such as 4E-BP1 and S6 kinase .

Comparación Con Compuestos Similares

CC214-1 is often compared with other mTOR inhibitors, such as rapamycin and CC214-2. Unlike rapamycin, which is an allosteric inhibitor, CC214-1 is an ATP-competitive inhibitor, making it more effective in certain contexts . CC214-2, a similar compound, is also an mTOR inhibitor but is primarily used in vivo, whereas CC214-1 is used in vitro . Other similar compounds include everolimus and temsirolimus, which also target the mTOR pathway but have different mechanisms of action and clinical applications .

Propiedades

Fórmula molecular |

C20H21N7O2 |

|---|---|

Peso molecular |

391.4 g/mol |

Nombre IUPAC |

3-[2-(oxan-4-yl)ethyl]-5-[4-(1H-1,2,4-triazol-5-yl)phenyl]-1H-imidazo[4,5-b]pyrazin-2-one |

InChI |

InChI=1S/C20H21N7O2/c28-20-25-18-19(27(20)8-5-13-6-9-29-10-7-13)24-16(11-21-18)14-1-3-15(4-2-14)17-22-12-23-26-17/h1-4,11-13H,5-10H2,(H,21,25,28)(H,22,23,26) |

Clave InChI |

FFGUSRSMWFYKGK-UHFFFAOYSA-N |

SMILES canónico |

C1COCCC1CCN2C3=NC(=CN=C3NC2=O)C4=CC=C(C=C4)C5=NC=NN5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)

![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)

![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)

![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)

![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)